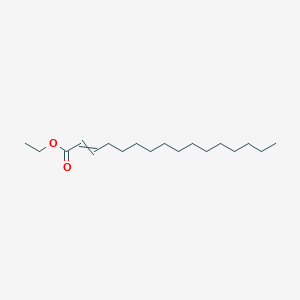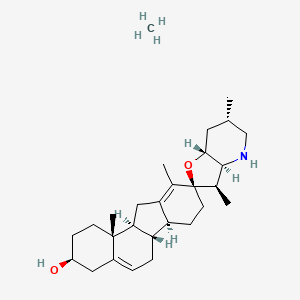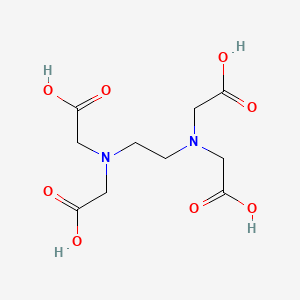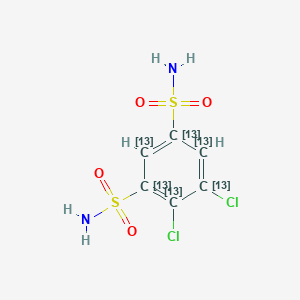
Copper(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Copper(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine is an organic compound with the molecular formula C80H88CuN8O8. It is a derivative of naphthalocyanine, a class of compounds known for their intense coloration and electronic properties. This compound is particularly noted for its deep blue crystalline solid form and its strong absorption and fluorescence characteristics in solution .
Preparation Methods
Copper(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine can be synthesized through the reaction of naphthalocyanine with copper hydroxide or copper chloride . The synthetic route typically involves the following steps:
Reaction with Copper Hydroxide: Naphthalocyanine is reacted with copper hydroxide under controlled conditions to form the desired compound.
Reaction with Copper Chloride: Alternatively, naphthalocyanine can be reacted with copper chloride in a similar manner to yield this compound.
Chemical Reactions Analysis
Copper(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions, leading to changes in its electronic structure and properties.
Reduction: Reduction reactions can also occur, often involving the use of reducing agents such as sodium borohydride.
Substitution: Substitution reactions can take place, where one or more of the butoxy groups are replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various organic solvents to facilitate the reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Copper(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine has a wide range of scientific research applications:
Biology: The compound’s fluorescence properties make it useful in biological imaging and as a fluorescent probe.
Medicine: Research is ongoing into its potential use in photodynamic therapy for cancer treatment, where it can be activated by light to produce reactive oxygen species that kill cancer cells.
Mechanism of Action
The mechanism of action of Copper(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine involves its ability to absorb light and undergo electronic transitions. This leads to the generation of excited states, which can then participate in various photochemical reactions. The molecular targets and pathways involved include the generation of reactive oxygen species in photodynamic therapy and the transfer of electrons in electronic devices .
Comparison with Similar Compounds
Copper(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine can be compared with other similar compounds such as:
Copper(II) phthalocyanine: Another copper-based compound with similar electronic properties but different structural characteristics.
Nickel(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine: A nickel-based analogue with similar but distinct electronic and photophysical properties.
Silicon 2,3-naphthalocyanine dihydroxide: A silicon-based compound with different applications in photonics and electronics.
The uniqueness of this compound lies in its specific combination of butoxy groups and copper center, which confer unique electronic and photophysical properties that are valuable in various scientific and industrial applications.
Properties
CAS No. |
155773-67-4 |
|---|---|
Molecular Formula |
C80H88CuN8O8 |
Molecular Weight |
1353.1 g/mol |
IUPAC Name |
copper;5,12,18,25,31,38,44,51-octabutoxy-2,15,28,41,53,55-hexaza-54,56-diazanidatridecacyclo[40.10.1.13,14.116,27.129,40.04,13.06,11.017,26.019,24.030,39.032,37.043,52.045,50]hexapentaconta-1,3,5,7,9,11,13,15,17,19,21,23,25,27(55),28,30,32,34,36,38,40,42(53),43,45,47,49,51-heptacosaene |
InChI |
InChI=1S/C80H88N8O8.Cu/c1-9-17-41-89-65-49-33-25-26-34-50(49)66(90-42-18-10-2)58-57(65)73-81-74(58)86-76-61-62(70(94-46-22-14-6)54-38-30-29-37-53(54)69(61)93-45-21-13-5)78(83-76)88-80-64-63(71(95-47-23-15-7)55-39-31-32-40-56(55)72(64)96-48-24-16-8)79(84-80)87-77-60-59(75(82-77)85-73)67(91-43-19-11-3)51-35-27-28-36-52(51)68(60)92-44-20-12-4;/h25-40H,9-24,41-48H2,1-8H3;/q-2;+2 |
InChI Key |
JJIWQZDKAOMTKU-UHFFFAOYSA-N |
SMILES |
CCCCOC1=C2C=CC=CC2=C(C3=C4[N-]C(=C31)N=C5C6=C(C7=CC=CC=C7C(=C6C(=N5)N=C8C9=C(C1=CC=CC=C1C(=C9C(=NC1=NC(=N4)C2=C(C3=CC=CC=C3C(=C21)OCCCC)OCCCC)[N-]8)OCCCC)OCCCC)OCCCC)OCCCC)OCCCC.[Cu+2] |
Canonical SMILES |
CCCCOC1=C2C=CC=CC2=C(C3=C4[N-]C(=C31)N=C5C6=C(C7=CC=CC=C7C(=C6C(=N5)N=C8C9=C(C1=CC=CC=C1C(=C9C(=NC1=NC(=N4)C2=C(C3=CC=CC=C3C(=C21)OCCCC)OCCCC)[N-]8)OCCCC)OCCCC)OCCCC)OCCCC)OCCCC.[Cu+2] |
Origin of Product |
United States |
Q1: Why is Copper(II) 5,9,14,18,23,27,32,36-octabutoxy-2,3-naphthalocyanine chosen as a material for near-infrared organic photodiodes (NIR-OPDs)?
A: this compound exhibits strong absorption in the near-infrared (NIR) region of the electromagnetic spectrum. [, ] This property makes it suitable for use in NIR-OPDs, as it can efficiently absorb light at wavelengths around 850 nm, which corresponds to the emission wavelength of GaAs-based optical devices commonly used in optical communications. []
Q2: What strategies were employed to improve the performance of NIR-OPDs using this compound?
A2: Researchers explored two main strategies to enhance the performance of these NIR-OPDs:
- Doping with a Wide-Bandgap Polymer and n-type Dopant: Incorporating a wide-bandgap polymer and an n-type dopant material alongside this compound in the active layer was found to improve both the dark current properties and external quantum efficiency (EQE). [] By optimizing the doping ratio, researchers achieved a maximum EQE of 9%. []
- Implementing a Bi-Layer Structure: A bi-layer structure, incorporating an electron-blocking layer on top of the anode, was found to further reduce dark current in the device. [] This structural modification significantly contributes to improving the on/off ratio, a crucial parameter for optical communication device applications. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![(3aR,6aS)-2,3,3a,6a-tetrahydrofuro[2,3-b]furan](/img/structure/B1146788.png)
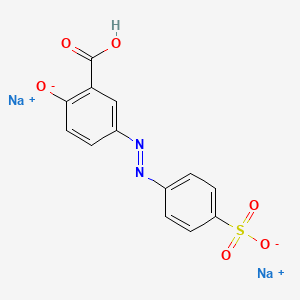
![(S)-N-[2-[2,3-Dihydro-6-hydroxy-7-(2-hydroxyethyl)-1H-inden-1-YL]ethyl]propanamide](/img/structure/B1146796.png)

